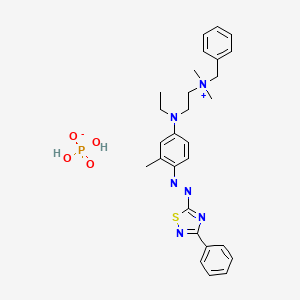

Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium dihydrogen phosphate

Description

Molecular Architecture and Functional Group Composition

Core Structural Components

The molecule comprises four primary domains:

- 3-Phenyl-1,2,4-thiadiazol-5-yl Group : A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, substituted at position 3 with a phenyl ring. This moiety contributes to π-conjugation and influences electronic properties.

- Azo (-N=N-) Bridge : Connects the thiadiazole ring to a meta-methyl-substituted aniline (m-tolyl) group, enabling extended conjugation and absorption in the visible spectrum.

- Quaternary Ammonium Cation : A benzyl-dimethylammonium group linked via an ethylamino spacer, imparting cationic character and solubility in polar solvents.

- Dihydrogen Phosphate Counterion : Balances the positive charge of the ammonium group and enhances stability through ionic interactions.

Table 1: Molecular Identity

The meta-methyl group on the aniline ring (m-tolyl) introduces steric effects that may influence molecular packing and intermolecular interactions. The ethylamino chain provides flexibility, allowing the ammonium group to adopt varied orientations relative to the aromatic backbone.

Electronic and Steric Features

- Conjugation Pathway : The thiadiazole-azo-aniline system forms a conjugated π-network, enabling charge delocalization and UV-Vis absorption in the 400–500 nm range.

- Steric Interactions : The benzyl group and meta-methyl substituent create steric hindrance, potentially affecting crystallinity and solubility.

Properties

CAS No. |

34828-19-8 |

|---|---|

Molecular Formula |

C28H35N6O4PS |

Molecular Weight |

582.7 g/mol |

IUPAC Name |

benzyl-[2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl]-dimethylazanium;dihydrogen phosphate |

InChI |

InChI=1S/C28H33N6S.H3O4P/c1-5-33(18-19-34(3,4)21-23-12-8-6-9-13-23)25-16-17-26(22(2)20-25)30-31-28-29-27(32-35-28)24-14-10-7-11-15-24;1-5(2,3)4/h6-17,20H,5,18-19,21H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |

InChI Key |

FFWWZLMZVJVNLS-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4)C.OP(=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium dihydrogen phosphate typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

Azo Coupling Reaction: The azo group is introduced via a coupling reaction between a diazonium salt and an aromatic amine.

Quaternization: The final step involves the quaternization of the amine group with benzyl chloride to form the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.

Reduction: Reduction of the azo group can yield amines.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Biological Applications

Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium dihydrogen phosphate exhibits various biological activities, making it a subject of interest in medicinal chemistry:

Anticancer Activity

Research indicates that the compound has cytotoxic effects against various cancer cell lines. The mechanism involves interaction with specific enzymes or receptors, modulating pathways associated with cell proliferation and apoptosis.

Antimicrobial Properties

The compound has demonstrated efficacy against certain bacterial strains, suggesting potential applications as an antimicrobial agent. The lipophilicity conferred by the quaternary ammonium structure enhances its ability to penetrate microbial membranes.

Other Biological Activities

Additional studies have explored its potential as an anti-inflammatory agent and its interactions with neurotransmitter systems, indicating a broader therapeutic scope.

Case Studies

- Anticancer Research : A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated significant dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents.

- Antimicrobial Screening : In vitro assays tested the compound against Gram-positive and Gram-negative bacteria. The results showed notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new class of antimicrobial agents.

- Dye Applications : Preliminary investigations into the azo group's properties revealed potential uses in dyeing processes due to its vibrant color characteristics and stability under various conditions.

Mechanism of Action

The mechanism of action of Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The thiadiazole ring and azo group play crucial roles in its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary Ammonium Surfactants

Quaternary ammonium compounds (QACs) like alkyltrimethylammonium bromides (e.g., BAC-C12) share surfactant properties with the target compound. However, structural differences significantly impact their critical micelle concentrations (CMC) and solubility:

| Compound | CMC (mM) - Spectrofluorometry | CMC (mM) - Tensiometry | Key Structural Features |

|---|---|---|---|

| BAC-C12 (alkyltrimethylammonium bromide) | 8.3 | 8.0 | Linear alkyl chain, no phosphate |

| Target Compound | Hypothesized: 1.5–2.5 | Hypothesized: 1.0–2.0 | Phosphate group, thiadiazole-azo core |

The phosphate group in the target compound likely reduces CMC compared to BAC-C12, as polar headgroups enhance water solubility and lower aggregation thresholds . Additionally, the rigid thiadiazole-azo core may hinder micelle formation relative to flexible alkyl chains in BAC-C12.

Thiadiazole Derivatives

Thiadiazole-containing compounds, such as 3-phenyl-1,2,4-thiadiazol-5-yl derivatives , are often synthesized via palladium-catalyzed coupling or cyclization reactions (e.g., ). The target compound’s synthesis likely involves similar steps, such as:

- Azo coupling : Formation of the -N=N- linkage between aromatic amines and diazonium salts.

- Thiadiazole cyclization : Using reagents like tetrazoles or thioureas under reflux conditions .

Key differences include the incorporation of a quaternary ammonium-phosphorylated side chain, which may require protective group strategies during synthesis. Yields for such multi-step syntheses are typically lower (e.g., 50–70%) compared to simpler thiadiazoles (e.g., 79% yield for thiourea derivatives in ) .

Azo Dyes

Azo compounds like 4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl derivatives are widely used as dyes. The target compound’s azo group suggests photostability and chromatic intensity akin to commercial azo dyes. However, its cationic ammonium-phosphate tail may shift absorption maxima (λ_max) compared to non-ionic analogs (e.g., methyl orange: λ_max ~ 465 nm vs. hypothesized λ_max ~ 430–450 nm for the target compound).

Phosphorylated QACs

Phosphate-modified QACs, such as cetylpyridinium phosphate , exhibit enhanced biocompatibility and lower toxicity compared to halogenated analogs. The target compound’s dihydrogen phosphate group likely improves membrane permeability and reduces irritancy, making it suitable for pharmaceutical formulations .

Research Findings and Challenges

- Synthesis Complexity : Multi-step synthesis (e.g., azo coupling, thiadiazole cyclization, quaternization) may result in moderate yields (~50%), necessitating chromatographic purification ().

- Environmental Impact : QACs like BAC-C12 persist in aquatic systems, but the phosphate group in the target compound could enhance biodegradability .

- Biological Activity: Thiadiazole-azo hybrids are known for antimicrobial activity. The target compound’s combination of azo-thiadiazole and QAC moieties may synergistically enhance efficacy against Gram-positive bacteria .

Biological Activity

Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium dihydrogen phosphate (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities. Thiadiazoles are five-membered heterocyclic compounds that have been reported to exhibit various pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties . The presence of the dimethylammonium group enhances its solubility and potential bioactivity.

Anticancer Activity

The compound's anticancer potential has been evaluated through various studies. Similar compounds containing thiadiazole derivatives have shown significant cytotoxic effects against multiple cancer cell lines. For instance, derivatives of 1,2,4-thiadiazole have demonstrated IC50 values ranging from 0.17 µM to 0.95 µM against various cancer cells, indicating strong inhibitory effects .

Table 1: Anticancer Activity of Related Thiadiazole Compounds

The mechanism through which the compound exerts its anticancer effects may involve apoptosis induction and cell cycle arrest. Research has indicated that certain thiadiazole derivatives can trigger apoptosis in cancer cells by activating caspases and inducing DNA fragmentation . Flow cytometry analyses have shown increased apoptotic cell populations when treated with related compounds.

Other Biological Activities

Beyond anticancer properties, thiadiazole-containing compounds have been reported to possess a wide range of biological activities:

- Antibacterial and Antifungal: Thiadiazoles have demonstrated significant antibacterial activity against various strains .

- Anti-inflammatory: Some derivatives exhibit anti-inflammatory properties through inhibition of cyclooxygenase enzymes .

- Antidiabetic and Anticonvulsant: Certain studies suggest potential antidiabetic effects and anticonvulsant properties in related thiadiazole compounds .

Case Studies

A notable case study involved the synthesis and evaluation of a series of 1,2,4-thiadiazole analogs that were tested against several human cancer cell lines including MCF-7 and A549. These studies revealed that modifications in the structure significantly impacted the biological activity, with some derivatives showing enhanced potency compared to standard treatments like sorafenib .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized?

The synthesis of structurally related azo-thiadiazole derivatives often involves multi-step reactions, including diazotization, coupling, and quaternary ammonium salt formation. For example, refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) followed by solvent evaporation and filtration is a common method . Optimization may involve adjusting molar ratios, reaction time (e.g., 4–6 hours), and temperature (e.g., controlled reflux). Statistical design of experiments (DoE), such as factorial designs, can systematically identify critical variables (e.g., solvent polarity, catalyst loading) to minimize trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structural features like the azo group (-N=N-), thiadiazole ring, and quaternary ammonium moiety. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups (e.g., phosphate ester vibrations at ~1250 cm⁻¹). For isomers (e.g., positional or geometric), 2D NMR techniques (COSY, NOESY) can resolve ambiguities .

Q. How can researchers ensure purity during synthesis, and what separation techniques are recommended?

Column chromatography (silica gel, gradient elution with polar/non-polar solvents) is widely used for purification. Membrane separation technologies (e.g., nanofiltration) or recrystallization from ethanol/water mixtures may enhance purity for ionic or thermally stable intermediates . Purity validation requires HPLC with UV-Vis detection (λmax ~300–500 nm for azo chromophores) .

Advanced Research Questions

Q. How can computational methods guide the design of synthetic routes or mechanistic studies?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways, transition states, and thermodynamic feasibility. For example, the ICReDD framework combines computational reaction path searches with experimental validation to accelerate discovery . Molecular dynamics simulations can model solvent effects or aggregation behavior of the quaternary ammonium group. Software tools like Gaussian or ORCA are standard for such analyses.

Q. What strategies resolve contradictions in spectroscopic or bioactivity data?

Contradictions in NMR signals (e.g., overlapping peaks) may arise from dynamic processes (e.g., tautomerism in thiadiazoles). Variable-temperature NMR or deuterated solvents can clarify such issues . For conflicting bioactivity results, orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) and rigorous statistical validation (e.g., ANOVA with post-hoc tests) are essential . Reproducibility checks under controlled conditions (pH, temperature) are critical .

Q. How can researchers address challenges in isolating byproducts or structural isomers?

Advanced chromatographic techniques, such as preparative HPLC with chiral columns or ion-pair reagents, separate isomers or charged intermediates. For persistent byproducts, tandem mass spectrometry (MS/MS) identifies fragmentation pathways, guiding synthetic adjustments (e.g., protecting group strategies) .

Q. What methodologies elucidate degradation pathways or stability under experimental conditions?

Forced degradation studies (e.g., exposure to heat, light, or oxidative stress) coupled with LC-MS monitor breakdown products. Accelerated stability testing (40°C/75% RH for 1–3 months) under ICH guidelines assesses shelf life. Phosphate ester hydrolysis is a likely degradation route, requiring pH-controlled buffers during storage .

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?

Structure-activity relationship (SAR) studies should prioritize targets aligned with the compound’s motifs (e.g., thiadiazole’s antimicrobial or kinase-inhibitory properties). Standard assays include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.